molecular formula C16H13N3OS B11045602 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B11045602
M. Wt: 295.4 g/mol
InChI Key: JGAZNLXYBMOBHI-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-aminopyridine under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.

Scientific Research Applications

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H13N3OS/c1-11-18-15(10-21-11)12-2-4-14(5-3-12)19-16(20)13-6-8-17-9-7-13/h2-10H,1H3,(H,19,20)

InChI Key

JGAZNLXYBMOBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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